N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Overview
Description
N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound with a molecular formula of C11H17N3OS. It is characterized by the presence of an imidazole ring, a cyclopentyl group, and a sulfanylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopentyl and sulfanylacetamide groups. One common method involves the reaction of 1-methylimidazole with cyclopentanone in the presence of a base to form the cyclopentyl-substituted imidazole. This intermediate is then reacted with chloroacetamide in the presence of a thiol reagent to introduce the sulfanylacetamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
Cyclopentylamine: Contains the cyclopentyl group but lacks the imidazole and sulfanylacetamide moieties.
2-mercaptoacetamide: Contains the sulfanylacetamide group but lacks the imidazole and cyclopentyl groups .
Uniqueness
N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the imidazole ring, cyclopentyl group, and sulfanylacetamide moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-14-7-6-12-11(14)16-8-10(15)13-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQCBHKKKJWWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325161 | |
Record name | N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878425-90-2 | |
Record name | N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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